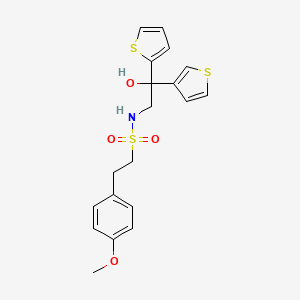
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S3 and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed various sulfonamide derivatives, including compounds structurally related to the one , demonstrating significant advancements in chemical synthesis techniques. These compounds are synthesized and characterized using methods such as UV–vis, FT-IR, 1H NMR, 13C NMR, MALDI-TOF mass spectra, and elemental analysis. Such compounds have shown promising applications in fields like photodynamic therapy, showcasing their potential as Type II photosensitizers for cancer treatment due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical and Pharmacological Activities
The exploration of biochemical and pharmacological activities of sulfonamide derivatives reveals their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Novel sulfonamide compounds synthesized through various chemical reactions have been evaluated for their activities against different biological targets, showing potential therapeutic benefits without causing significant tissue damage compared to untreated controls (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors
Another significant application involves the synthesis of water-soluble sulfonamides incorporating a specific scaffold, showing strong affinities towards carbonic anhydrase isozymes. These compounds have demonstrated in vitro inhibitory potency and very good water solubility, making them promising candidates for lowering intraocular pressure in the treatment of glaucoma and potentially other ophthalmic conditions (Casini et al., 2002).
Molecular Structure and Assembly
The investigation into the molecular structure and assembly of arylsulfonamide derivatives has provided insights into the effect of chemical modifications on conformation and crystal packing. Studies on arylsulfonamide para-alkoxychalcones, for example, have shown how the inclusion of certain groups affects the molecular conformation, crystallographic symmetry, and overall crystal structure, which is crucial for understanding the physicochemical properties and reactivity of these compounds (de Castro et al., 2013).
Antimicrobial Agents
Additionally, new series of benzenesulfonamides have been synthesized and tested as antibacterial agents against Escherichia coli, showing some compounds to be effective inhibitors of bacterial growth. This highlights the potential of sulfonamide derivatives in developing new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-25-13-16)18-3-2-10-26-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGRQYEXOISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
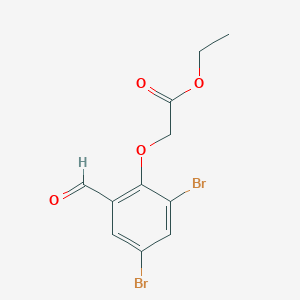
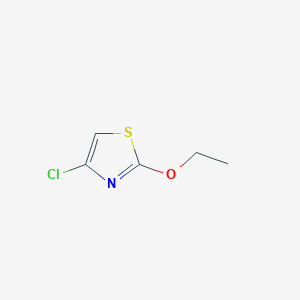
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)
![N-(3-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422856.png)
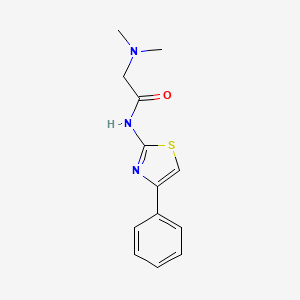
![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)
![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)
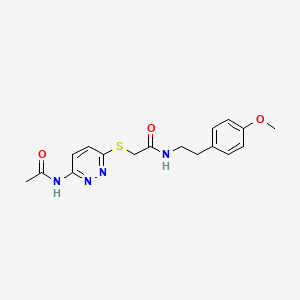
![Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2422864.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)

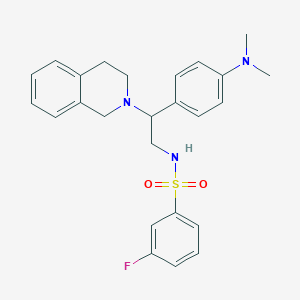
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)
